Ethyl 4-(pyrazin-2-yl)butanoate
Overview
Description
Ethyl 4-(pyrazin-2-yl)butanoate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a pyrazine ring attached to a butanoate ester group. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(pyrazin-2-yl)butanoate typically involves the esterification of 4-(pyrazin-2-yl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
These methods often employ continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyrazin-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: 4-(pyrazin-2-yl)butanoic acid.
Reduction: 4-(pyrazin-2-yl)butanol.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Ethyl 4-(pyrazin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-(pyrazin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The pyrazine ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(pyridin-2-yl)butanoate
- Ethyl 4-(quinolin-2-yl)butanoate
- Ethyl 4-(pyrimidin-2-yl)butanoate
Uniqueness
Ethyl 4-(pyrazin-2-yl)butanoate is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .
Biological Activity
Ethyl 4-(pyrazin-2-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides an overview of its biological activity, supported by relevant research findings and data.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 192.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been investigated for its role as a kinase inhibitor, which can disrupt cellular signaling pathways essential for cancer cell proliferation. This compound may inhibit specific kinases by binding to their active sites, leading to the induction of apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways critical for microbial survival .
Antiviral Properties
In addition to its antimicrobial effects, this compound has shown potential antiviral activity. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in its antibacterial action. The exact pathways are still under investigation, but preliminary results are promising .
Anticancer Potential
This compound has been explored for its anticancer properties, particularly as a BRD4 inhibitor. BRD4 plays a crucial role in regulating gene transcription related to cancer progression. By inhibiting BRD4, this compound may reduce the expression of oncogenes such as c-Myc and CDK6, which are vital for tumor cell proliferation .
Research Findings and Case Studies
Several studies have documented the biological activities of pyrazole derivatives, including this compound:
Future Directions
The ongoing research into this compound highlights its potential as a multifunctional therapeutic agent. Future studies should focus on:
- In Vivo Studies : To validate the efficacy and safety profile in animal models.
- Mechanistic Studies : To further elucidate the pathways through which this compound exerts its biological effects.
- Formulation Development : To explore effective delivery methods for clinical applications.
Properties
IUPAC Name |
ethyl 4-pyrazin-2-ylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)5-3-4-9-8-11-6-7-12-9/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIVUZQHKIASFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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